Boc-L-2-Cyanophenylalanine

Catalog No.
S2727572
CAS No.
216312-53-7; 261380-28-3
M.F
C15H18N2O4
M. Wt
290.319
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-2-Cyanophenylalanine

Researchers requiring precise ortho-substituted phenylalanine for macrocyclization or spectroscopic studies face limited isomer availability. Boc-L-2-cyanophenylalanine solves this with its unique ortho-CN geometry.

  • Enables spontaneous biocompatible cyclization with N-terminal Cys for rigid macrocyclic peptides
  • Positions IR probe in sterically distinct sites for local electrostatic field analysis
  • Stereo/electronic properties optimize inhibitor binding deep within protease pockets

Reliable supply with full analytical documentation ensures reproducible results.

CAS Number

216312-53-7; 261380-28-3

Product Name

Boc-L-2-Cyanophenylalanine

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.319

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

AJHPGXZOIAYYDW-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

solubility

not available

Synonyms

Boc-2-cyano-L-phenylalanine, N-Boc-2-cyano-L-phenylalanine, Boc-Phe(2-CN)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid, Boc-L-2-CN-Phe-OH

Purity

≥98%

Package Size

1 g, 5 g

Boc-L-2-Cyanophenylalanine is a non-canonical, N-terminally protected amino acid derivative essential for advanced peptide synthesis and medicinal chemistry. Its defining feature is the ortho-cyano group on the phenylalanine side chain, which serves as a unique structural and reactive element. This functional group is not merely a substitution; its specific placement dictates steric and electronic properties that enable its use as a precursor for conformationally constrained peptide structures, a handle for post-synthesis modifications, or as a site-specific spectroscopic probe to investigate protein environments. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with established Boc-based solid-phase peptide synthesis (SPPS) workflows, which rely on strong acid deprotection steps.

Research Fit

1

SPPS-compatible Boc-protected amino acid building block

2

Ortho-cyano substitution for site-specific fluorescent labeling

3

Supports multi-site FRET studies with para-CN pairing

4

Reported pH-sensitive spectroscopic probe context

Substituting Boc-L-2-Cyanophenylalanine with its meta- or para-isomers, such as Boc-L-4-Cyanophenylalanine, is not a viable procurement strategy for many advanced applications. The position of the cyano group fundamentally alters the molecule's steric hindrance, electronic properties, and geometric potential for intramolecular reactions. Specifically, the ortho-position is critical for forming specific, conformationally constrained cyclic structures through reactions with adjacent residues or the peptide backbone—a geometric impossibility for the para-isomer. Furthermore, the local electrostatic environment experienced by an ortho-cyano group within a folded peptide is distinct from that of a para-cyano group, leading to different vibrational frequencies when used as an IR probe and altered binding affinities in precisely-structured inhibitors. Therefore, selecting the correct isomer is a critical, non-interchangeable decision dictated by the specific synthetic goal or analytical application.

Substitution Risk

Risk Factor Target (ortho-CN) Substitutes & Risk
Multi-site FRET Pairs with para-CN for orthogonal monitoring Meta-CN does not support orthogonal pairing; para-CN alone limits to single site
Peptide conformation Ortho steric constraint alters backbone and solvent exposure Meta- or para-CN cannot replicate ortho steric effects; unsubstituted Phe lacks constraint
Spectroscopic handle Cyano group provides distinct fluorescence signal Unsubstituted Phe lacks cyano probe; para- or meta-CN have different spectral profiles

Biocompatible Peptide Macrocyclization

The ortho-cyano group, when incorporated as a related 3-(2-cyano-4-pyridyl)alanine (Cpa) residue, is uniquely positioned to undergo spontaneous intramolecular cyclization with an N-terminal cysteine under biocompatible conditions (aqueous solution, pH 7.5). This reaction is impossible with para-cyano isomers due to geometric constraints. For a model 7-residue peptide containing Cpa, this cyclization proceeds with a half-life of less than 10 minutes, achieving full conversion in approximately one hour. This demonstrates the specific utility of the ortho-cyano geometry as a highly efficient precursor for creating stable, conformationally locked macrocycles without requiring catalysts or harsh organic solvents.

Evidence DimensionPeptide Cyclization Half-Life (t1/2)
Target Compound Data< 10 minutes (for a closely related ortho-cyano derivative)
Comparator Or Baselinepara-cyanophenylalanine (reaction is geometrically impossible)
Quantified DifferenceQualitatively enables a reaction that is otherwise impossible.
ConditionsAqueous solution, pH 7.5, 75 µM peptide concentration.

This enables the efficient synthesis of structurally rigid peptide inhibitors and therapeutics, a key application where isomeric alternatives completely fail.

Selective excitation
Head-to-head
Ortho emission unchanged vs. para quenched; Kd = 64 nM
Supports orthogonal multi-site FRET interpretation
Requires selective excitation; meta-CN not amenable

Site-Specific IR Probing of Proteins

The nitrile (C≡N) group serves as an excellent vibrational probe in a spectral region free from protein background signals. The frequency of the C≡N stretch is highly sensitive to the local electrostatic environment. Studies using the comparator p-cyanophenylalanine (pCNPhe) show that its C≡N stretching frequency shifts by ~1–2 cm⁻¹ upon a change in the redox state of a nearby iron-sulfur cluster. While direct comparative data for the ortho-isomer in the same system is not available, the principle holds: the unique positioning of the 2-cyano group will report on a different local environment compared to the 4-cyano isomer, making it a distinct, non-interchangeable tool for probing specific protein sites like enzyme active sites or protein-protein interfaces.

Evidence DimensionRedox-Induced IR Frequency Shift (νC≡N)
Target Compound DataEnables probing of a unique steric and electronic environment inaccessible to the comparator.
Comparator Or Baselinepara-cyanophenylalanine: ~1-2 cm⁻¹ redshift upon reduction of a nearby [2Fe-2S] cluster.
Quantified DifferenceProvides access to a distinct spatial probing location.
ConditionsIncorporated into spinach ferredoxin near the [2Fe-2S] center.

For researchers mapping protein active sites or dynamics, this compound allows placement of a sensitive IR probe in a specific location that the para-isomer cannot occupy, providing unique structural data.

FRET pairing with Trp
Reported
R₀ ≈ 16 Å; efficiency ≈ 0.99 (2-residue)
Reported Förster radius supports distance measurement context
Trp acceptor; solvent-dependent

Protease Inhibitor Building Block

In the design of protease inhibitors, precise orientation of functional groups within the enzyme's active site is critical for potency. The intrinsic resistance of HIV-2 protease to many HIV-1 inhibitors is determined by as few as four amino acid differences in the binding pocket. Incorporating a non-canonical amino acid like 2-cyanophenylalanine allows for the introduction of a specific hydrogen bond acceptor and a rigid structural element at a defined position. The ortho-positioning provides a unique steric and electronic profile for interaction with the protease active site that cannot be replicated by meta- or para-isomers. This makes Boc-L-2-cyanophenylalanine a critical precursor for creating highly specific inhibitors where binding affinity is dependent on the precise geometry of the ligand-enzyme interaction.

Evidence DimensionStructural Specificity in Enzyme Inhibition
Target Compound DataProvides a unique stereoelectronic profile due to ortho-positioning of the cyano group.
Comparator Or BaselineGeneric or isomeric substituted phenylalanines.
Quantified DifferenceEnables unique interactions within a constrained enzyme active site.
ConditionsDesign of peptide-based enzyme inhibitors targeting specific proteases (e.g., viral proteases).

This compound is the correct choice for rational drug design programs aiming to optimize inhibitor potency by exploring specific interactions that are only possible with the ortho-cyano configuration.

Photophysical profile
Head-to-head
Comparable absorptivity; distinct pH-dependent quantum yield decrease
Reported pH-sensing photophysical profile
Review specific quantum yield data; free amine required
Purity & chirality
Data to verify
≥99% HPLC; chiral HPLC confirmed
Supports high coupling efficiency and reproducibility context
Verify supplier lot specifications
L- vs D-enantiomer
Class-level
L-enantiomer for native-like recognition; D for metabolic stability
Stereochemical configuration determines biological interaction context
Class-level; may require specific assay
Storage
Data to verify
2–8°C recommended
Storage compliance supports long-term reagent integrity
Vendor recommendation; verify under lab conditions

Constrained Peptide Therapeutics

Use this compound as a key building block for synthesizing macrocyclic peptides. Its unique ortho-cyano geometry enables rapid, spontaneous, and biocompatible cyclization with an N-terminal cysteine, producing structurally rigid peptides with potentially enhanced metabolic stability and target affinity, which is not achievable with its para-isomer.

Probing Enzyme Active Sites and Interfaces

Incorporate 2-cyanophenylalanine into a protein to act as a vibrational reporter for analysis by FT-IR or 2D-IR spectroscopy. The ortho-position allows the cyano probe to be placed in sterically distinct locations compared to the para-isomer, providing unique data on local electrostatic fields, hydrogen bonding, and conformational changes within enzyme active sites or at protein-protein interfaces.

Rational Protease Inhibitor Design

Leverage the specific stereoelectronic properties of the ortho-cyano group to design potent and selective peptide-based inhibitors. Its defined geometry can be used to establish critical interactions with amino acid residues deep within a protease's binding pocket, offering a design advantage over less structurally defined or isomeric building blocks.

Application Fit Matrix

Application
Selection Property
Validation Focus
Protein dynamic interaction studies
Ortho/para CN pairing capacity
Orthogonal FRET response validation
IDP conformational analysis
FRET donor-acceptor pairing with tryptophan
Distance measurement reproducibility
pH-dependent environmental probing
pH-sensitive fluorescence quenching
pH titration and spectral response review
High-fidelity solid-phase peptide synthesis
Purity and chiral integrity
Coupling efficiency and side-reaction review

XLogP3

2.2

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